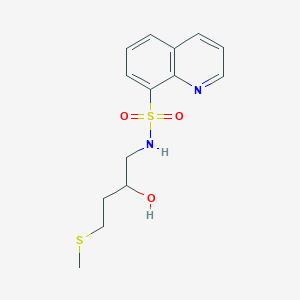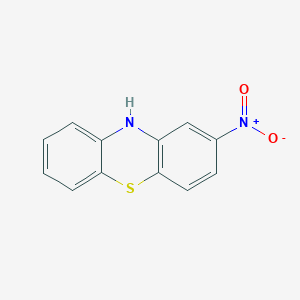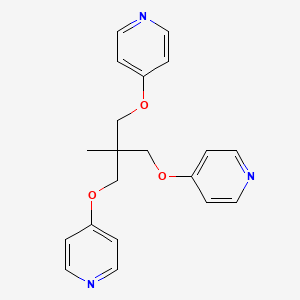
(Z)-3-Methyl-1-butenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Methyl-1-butenylbenzene, also known as isoelemicin, is a naturally occurring compound found in various plants such as parsley, dill, and nutmeg. This compound has been studied for its potential applications in the fields of pharmacology and medicine.
Aplicaciones Científicas De Investigación
Paraben Use in Personal Care Products and Exposure Assessment
Parabens, including methylparaben, ethylparaben, propylparaben, and butylparaben, are extensively used as antimicrobial preservatives in personal care products, foods, and pharmaceuticals. Their ubiquity results in constant human exposure. Studies have reported the presence of these parabens in human urine samples, indicating widespread exposure. The urinary concentrations of these parabens have been linked to the use of personal care products. For instance, the use of lotions, cosmetics, and cologne/perfume has been associated with increased concentrations of these parabens in urine. This association suggests that these personal care products are significant sources of paraben exposure. However, variations in exposure levels have been noted based on demographics and product use habits. Despite their widespread use, the potential health risks associated with paraben exposure, particularly their endocrine-disrupting effects, have raised concerns (Moos et al., 2015) (Moos et al., 2014) (Philippat et al., 2015).
Paraben Presence in Biological Samples and Health Implications
Several studies have highlighted the presence of parabens in various biological samples, including urine, blood, and placental tissue, indicating that humans, including fetuses, are exposed to parabens. The detection of parabens in these biological matrices has led to investigations on their potential health implications. For example, urinary concentrations of parabens have been examined in relation to markers of male reproductive health, although the findings have been inconclusive. Additionally, the transplacental passage of parabens has been documented, raising concerns about prenatal exposure to these compounds. The presence of parabens in intimate contact with gynecological tissues has also been reported, suggesting potential exposure risks for women's reproductive health. These findings underscore the need for further research to understand the health implications of paraben exposure (Meeker et al., 2010) (Smith et al., 2013) (Towers et al., 2014).
Paraben Exposure Through Food and Other Sources
Apart from personal care products, human exposure to parabens also occurs through the consumption of processed food and the use of pharmaceuticals containing paraben preservatives. The exposure of children and adults to parabens through these sources has been documented, with variations observed based on age, sex, and dietary habits. Studies have shown that certain food items, such as meat, pasta, cheese, and dairy products, are related to the concentrations of parabens in biological samples. This exposure is a matter of concern due to the potential endocrine-disrupting properties of parabens, which may have implications for human growth and development (Heffernan et al., 2015) (Iribarne-Durán et al., 2020).
Propiedades
IUPAC Name |
[(Z)-3-methylbut-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBRPXLXYCFYGU-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Methyl-1-butenylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2639619.png)
![Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate](/img/no-structure.png)


![1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2639629.png)







![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)
![N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2639641.png)